Methyl 2-ethylpent-4-ynoate

Description

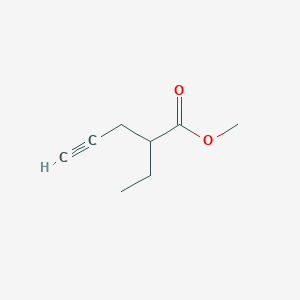

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-ethylpent-4-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-4-6-7(5-2)8(9)10-3/h1,7H,5-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCQFREPVZHZBCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC#C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"Methyl 2-ethylpent-4-ynoate chemical properties"

An In-depth Technical Guide to Methyl 2-ethylpent-4-ynoate: Synthesis, Properties, and Reactivity

Authored by: A Senior Application Scientist

Abstract: this compound is a multifunctional organic compound featuring a terminal alkyne, a stereocenter, and a methyl ester. While not a widely commercialized chemical, its structure presents significant opportunities as a versatile building block in synthetic chemistry. The terminal alkyne serves as a handle for a variety of powerful coupling reactions, including cycloadditions and carbon-carbon bond formations, while the ester moiety allows for further derivatization. This guide provides a comprehensive overview of the predicted chemical properties, plausible synthetic routes, and the characteristic reactivity of this compound, offering researchers and drug development professionals a technical foundation for its application in complex molecule synthesis.

Molecular Structure and Physicochemical Properties

This compound possesses a five-carbon main chain with an ethyl group at the α-position (C2) relative to the ester carbonyl and a carbon-carbon triple bond between C4 and C5. This terminal alkyne is a key feature, imparting much of the molecule's versatile reactivity.

Chemical Structure:

Table 1: Predicted Physicochemical Properties

| Property | Value | Source/Rationale |

| IUPAC Name | This compound | Nomenclature rules |

| Molecular Formula | C₈H₁₂O₂ | Deduced from structure |

| Molecular Weight | 140.18 g/mol | Calculated from formula |

| CAS Number | Not Assigned | Not found in major chemical databases |

| Appearance | Colorless liquid (Predicted) | Based on similar esters[1][2][3] |

| Boiling Point | ~160-180 °C (Predicted) | Extrapolated from similar structures |

| Density | ~0.9 - 1.0 g/mL (Predicted) | Based on similar esters[1] |

| Solubility | Soluble in organic solvents; sparingly soluble in water | Esters are generally less soluble in water than their parent carboxylic acids[2] |

Proposed Synthesis and Manufacturing

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol: Synthesis via Enolate Alkylation

This protocol is based on standard procedures for the α-alkylation of esters.[4]

Materials:

-

Methyl pent-4-ynoate

-

Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

-

Ethyl iodide

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet is charged with anhydrous THF (50 mL). The flask is cooled to -78 °C in a dry ice/acetone bath.

-

Enolate Formation: To the cooled THF, add methyl pent-4-ynoate (1.0 eq). Stir the solution for 10 minutes. Slowly add a solution of LDA (1.1 eq) dropwise via syringe, keeping the internal temperature below -70 °C. The formation of the lithium enolate is typically accompanied by a slight color change. Stir the mixture at -78 °C for 1 hour.

-

Alkylation: Add ethyl iodide (1.2 eq) dropwise to the enolate solution. The reaction mixture is stirred at -78 °C for 2-4 hours, then allowed to warm slowly to room temperature overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (50 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Final Product: The crude product is purified by flash column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization (Predicted)

The structural features of this compound would give rise to a distinct spectroscopic signature.

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Absorption | Rationale |

| ¹H NMR | ≡C-H (alkynyl) | ~2.0 ppm (t) | The terminal alkynyl proton is shielded by the cylindrical π-electron cloud.[5][6] It would likely appear as a triplet due to coupling with the adjacent CH₂ group. |

| -C(=O)OCH₃ (methyl ester) | ~3.7 ppm (s) | Typical singlet for a methyl ester. | |

| -CH(CH₂ CH₃) (ethyl) | ~1.5-1.7 ppm (m) | Methylene protons of the ethyl group. | |

| -CH(CH₂CH₃ ) (ethyl) | ~0.9 ppm (t) | Methyl protons of the ethyl group. | |

| -CH₂ -C≡CH (propargyl) | ~2.5 ppm (m) | Methylene protons adjacent to the alkyne. | |

| -CH (Et)- (alpha proton) | ~2.6 ppm (m) | Proton at the stereocenter. | |

| ¹³C NMR | C =O (ester carbonyl) | ~170-175 ppm | Characteristic for an ester carbonyl. |

| ≡C -H (terminal alkyne C) | ~70 ppm | sp-hybridized carbon bonded to hydrogen.[6] | |

| -C≡ C-H (internal alkyne C) | ~80-85 ppm | sp-hybridized carbon within the chain.[6] | |

| -C(=O)OCH₃ (methyl ester) | ~52 ppm | Carbon of the methyl ester. | |

| IR Spectroscopy | ≡C-H stretch | 3330-3270 cm⁻¹ (strong, narrow) | Characteristic for a terminal alkyne C-H bond.[7][8] |

| C≡C stretch | 2260-2100 cm⁻¹ (weak to medium) | Characteristic for a C-C triple bond.[7][9] | |

| C=O stretch | ~1735 cm⁻¹ (strong) | Typical for an ester carbonyl. | |

| C-O stretch | ~1250-1100 cm⁻¹ (strong) | Ester C-O bond. | |

| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 140 | Corresponding to the molecular weight. |

| Fragmentation | Loss of -OCH₃ (m/z = 109), Loss of -COOCH₃ (m/z = 81) | Common fragmentation patterns for methyl esters. |

Chemical Reactivity and Applications

The synthetic utility of this compound stems from the orthogonal reactivity of its two primary functional groups: the terminal alkyne and the ester.

Reactions of the Terminal Alkyne

The terminal alkyne is a versatile functional group capable of undergoing a wide range of transformations.[10][11][12][13]

This palladium- and copper-cocatalyzed cross-coupling reaction forms a C(sp)-C(sp²) bond between the terminal alkyne and an aryl or vinyl halide.[14][15][16] It is a cornerstone reaction for the synthesis of conjugated enynes and arylalkynes.[15][17]

Caption: Sonogashira coupling of this compound.

Protocol: General Procedure for Sonogashira Coupling

-

To a flask charged with the aryl halide (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq), add a solution of this compound (1.2 eq) in an appropriate solvent (e.g., THF or DMF) and a base such as triethylamine.

-

Purge the mixture with an inert gas (Argon or Nitrogen).

-

Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

-

After completion, filter the reaction mixture, remove the solvent under reduced pressure, and purify the residue by column chromatography.

The CuAAC reaction is a highly efficient and regiospecific reaction between a terminal alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole.[18][19][20][21] This reaction is exceptionally reliable and tolerant of a wide range of functional groups, making it ideal for bioconjugation, drug discovery, and materials science.[18][19][22]

Caption: CuAAC (Click Chemistry) reaction pathway.

Protocol: General Procedure for CuAAC Reaction

-

Dissolve the organic azide (1.0 eq) and this compound (1.0 eq) in a 1:1 mixture of t-butanol and water.

-

Add a freshly prepared aqueous solution of sodium ascorbate (0.1 eq).

-

Add an aqueous solution of copper(II) sulfate pentahydrate (0.01 eq).

-

Stir the mixture vigorously at room temperature for 12-24 hours.

-

Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer, dry it, and concentrate it. Purify the product via chromatography or recrystallization.

The terminal alkyne can be hydrated to form either a ketone or an aldehyde, depending on the reagents used.

-

Hydration (Markovnikov): Reaction with H₂O, H₂SO₄, and a HgSO₄ catalyst yields a methyl ketone via an enol intermediate.[10][13][23]

-

Hydroboration-Oxidation (Anti-Markovnikov): A two-step reaction using a bulky borane (like disiamylborane or 9-BBN) followed by oxidation (H₂O₂, NaOH) produces an aldehyde.[24][25][26][27] This process also proceeds through an enol intermediate which tautomerizes.

Reactions of the Ester Group

The methyl ester functionality provides another site for chemical modification.[3][28]

-

Hydrolysis: Treatment with aqueous acid or base will hydrolyze the ester to the corresponding carboxylic acid.[29]

-

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can exchange the methyl group for a different alkyl group.[3]

-

Ammonolysis: Reaction with ammonia can convert the ester into the primary amide.[3]

-

Reduction: Strong reducing agents like LiAlH₄ will reduce the ester to the corresponding primary alcohol.

Potential Applications in Research and Drug Development

This compound is a prime candidate for use as a bifunctional linker or building block in several advanced applications:

-

Drug Discovery: The alkyne can be used to "click" a molecule of interest onto a biological target, a fluorescent probe, or a solid support for affinity chromatography.[19]

-

Bioconjugation: The stability and biocompatibility of the click reaction allow for the labeling of proteins, DNA, and other biomolecules.[18][22]

-

Materials Science: The alkyne can be used to functionalize polymers or surfaces, introducing new properties or attachment points.[20]

-

Complex Molecule Synthesis: The alkyne can be elaborated into other functional groups, while the ester can be converted into an acid, amide, or alcohol, providing multiple pathways for building complex molecular architectures.

Safety and Handling

-

General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Hazards of Terminal Alkynes: Lower molecular weight terminal alkynes can be flammable and may form explosive metal acetylides, especially with heavy metals like copper, silver, and mercury. While the risk is lower for this specific molecule, it is crucial to avoid contact with incompatible metals and use appropriate catalysts in controlled amounts.

-

Ester Hazards: Esters can be eye and skin irritants. Avoid inhalation of vapors.

-

Storage: Store in a cool, dry place away from heat, sparks, and open flames. Keep the container tightly sealed under an inert atmosphere if possible.

References

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

- Chen, Y., et al. (2024, February 16).

-

Organic Chemistry Tutor. (n.d.). Reactions of Alkynes. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, November 23). 12.9: Hydroboration–Oxidation of Alkynes. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 11.10: Hydroboration–Oxidation of Alkynes. Retrieved from [Link]

-

ResearchGate. (n.d.). Sonogashira Cross Coupling of alkyne-substituted phenyl iodides with.... Retrieved from [Link]

-

BYJU'S. (n.d.). Mechanism for Hydroboration Oxidation of Alkenes. Retrieved from [Link]

- Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [This is a foundational paper, represented by search results 10 and 11].

-

Master Organic Chemistry. (2014, January 29). Synthesis (5) - Reactions of Alkynes. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch 9: Alkynes + borane. Retrieved from [Link]

-

Chemistry Steps. (2020, March 15). Hydroboration-Oxidation of Alkynes with Practice Problems. Retrieved from [Link]

-

Bio-Connect. (n.d.). Click Chemistry reagents from Jena Bioscience. Retrieved from [Link]

-

Study.com. (n.d.). Alkyne Functional Group & Reactions | Overview & Examples. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Alkyne Reactivity. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 10.8: Alkynes. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Retrieved from [Link]

-

Wiley Online Library. (2025, August 6). Applications of Propargyl Esters of Amino Acids in Solution-Phase Peptide Synthesis. Retrieved from [Link]

-

YouTube. (2022, February 18). Synthesis & Retrosynthesis Of Alpha Alkylated Esters | Organic Chemistry Preparation. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Trans-Selective Conversions of γ-Hydroxy-α,β-Alkynoic Esters to γ-Hydroxy-α,β-Alkenoic Esters. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Alkynes. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR: alkynes. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation and deprotection of propargyl esters. Retrieved from [Link]

-

ACS Publications. (n.d.). Efficient Syntheses of (α-Fluoropropargyl)phosphonate Esters. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Chemoselective deoxygenative α-arylation of carboxylic acids, amides, and esters: synthesis of anesthetic and anti-inflammatory compounds. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of ethyl-2-methyl-4-pentenoate. Retrieved from [Link]

-

ACS Publications. (2022, December 20). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. Retrieved from [Link]

-

ResearchGate. (n.d.). Alkylation of compounds 1 a and 1 b with propargyl bromide. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, July 31). 10.2: Physical and Spectroscopic Properties of Alkenes and Alkynes. Retrieved from [Link]

-

PubMed Central. (n.d.). Mechanochemical Synthesis of α‐halo Alkylboronic Esters. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of α-Alkyltetronic Acids. Retrieved from [Link]

- HETEROCYCLES. (1994). SELECTIVE ALLYLATION AND PROPARGYLATION OF MOLES BY PHASE TRANSFER CATALYSIS IN THE ABSENCE OF SOLVENT.

-

Chemistry of Heterocyclic Compounds. (2013, May 10). ALKYLATION OF HETARYL METHYL KETONES BY PROPARGYL BROMIDE UNDER PHASE-TRANSFER CATALYSIS CONDITIONS. Retrieved from [Link]

-

Chemsrc. (2019, June 12). Ester | Chemical Product Catalog. Retrieved from [Link]

-

Solubility of Things. (n.d.). Esters: Structure, Properties, and Reactions. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Synthesis of Ethyl (2E)-5-Phenylpent-2-en-4-ynoate. Retrieved from [Link]

-

Chemguide. (n.d.). an introduction to esters. Retrieved from [Link]

-

BrainKart. (2021, July 3). Esters - Preparation, Physical and Chemical properties. Retrieved from [Link]

-

Wikipedia. (n.d.). Ethyl acetate. Retrieved from [Link]

Sources

- 1. Ester | Chemical Product Catalog - Chemsrc [chemsrc.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. brainkart.com [brainkart.com]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Alkynes | OpenOChem Learn [learn.openochem.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. organicchemistrytutor.com [organicchemistrytutor.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Alkyne Functional Group & Reactions | Overview & Examples - Lesson | Study.com [study.com]

- 13. Alkyne Reactivity [www2.chemistry.msu.edu]

- 14. Sonogashira Coupling [organic-chemistry.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Click Chemistry in Drug Discovery [sigmaaldrich.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Click Chemistry reagents from Jena Bioscience [bio-connect.nl]

- 22. lumiprobe.com [lumiprobe.com]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. byjus.com [byjus.com]

- 27. Hydroboration-Oxidation of Alkynes with Practice Problems [chemistrysteps.com]

- 28. solubilityofthings.com [solubilityofthings.com]

- 29. Ethyl acetate - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Methyl 2-ethylpent-4-ynoate

Abstract

This technical guide provides a comprehensive overview of Methyl 2-ethylpent-4-ynoate, a unique alkynoate ester. Despite the apparent absence of a registered CAS number for this specific molecule, indicating its novelty or limited commercial availability, this document constructs a detailed profile based on established principles of organic chemistry and data from structurally related compounds. We will explore its predicted physicochemical properties, propose robust synthetic pathways, outline detailed characterization methodologies, and discuss its potential applications, particularly within the realm of drug discovery and development. This guide is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who are interested in the synthesis and application of novel substituted alkynes.

Introduction and Molecular Identity

This compound is a fascinating molecule that combines the functionalities of a terminal alkyne and an α-substituted ester. The terminal alkyne offers a reactive handle for a variety of chemical transformations, including click chemistry, Sonogashira coupling, and conversion to other functional groups. The ethyl group at the α-position introduces a chiral center, opening avenues for stereoselective synthesis and applications. The methyl ester provides a site for potential hydrolysis or amidation to further modify the molecule's properties.

A thorough search of chemical databases did not yield a specific CAS (Chemical Abstracts Service) number for this compound. This suggests that the compound may not have been previously synthesized and registered, or it is a rare chemical entity. The information presented herein is therefore a predictive and methodological guide for its synthesis and characterization.

Predicted Physicochemical Properties

The physicochemical properties of this compound can be inferred from its structure and by comparison with analogous compounds. These properties are crucial for designing synthetic and purification protocols, as well as for understanding its potential biological behavior.

| Property | Predicted Value / Description | Rationale / Comparative Compounds |

| Molecular Formula | C₈H₁₂O₂ | Based on structural formula |

| Molecular Weight | 140.18 g/mol | Calculated from the molecular formula |

| Appearance | Colorless to pale yellow liquid | Similar to other small ester molecules |

| Boiling Point | ~170-190 °C | Extrapolated from similar esters |

| Solubility | Soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane); Insoluble in water. | Typical for moderately polar organic esters.[1] |

| Density | ~0.9 - 1.0 g/mL | Based on structurally similar esters |

Synthetic Methodologies

The synthesis of this compound can be approached through several established organic chemistry pathways. A plausible and efficient method involves the α-alkylation of a pre-existing ester.

Proposed Synthetic Workflow: α-Alkylation of Methyl pent-4-ynoate

This approach leverages the commercially available Methyl pent-4-ynoate as a starting material. The key step is the deprotonation of the α-carbon followed by nucleophilic substitution with an ethyl halide.

Sources

"Methyl 2-ethylpent-4-ynoate molecular structure"

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of Methyl 2-ethylpent-4-ynoate

Preamble: Charting Unexplored Chemical Space

In the landscape of molecular entities available to researchers in drug discovery and materials science, certain structures, while simple in their composition, remain conspicuously absent from the literature and commercial catalogs. This compound is one such molecule. Its structure, featuring a terminal alkyne and a sterically encumbered ester, presents both a unique synthetic challenge and a potential opportunity for novel applications. This guide provides a comprehensive theoretical and practical framework for the synthesis, purification, and characterization of this previously uncharacterized molecule. We will delve into a plausible synthetic strategy, predict its spectroscopic fingerprint, and discuss its potential reactivity, thereby offering a roadmap for its incorporation into research programs.

Molecular Structure and Physicochemical Properties

This compound possesses a unique combination of functional groups that dictate its three-dimensional structure and chemical behavior. The molecule is chiral at the C2 position, meaning it can exist as a racemic mixture of two enantiomers.

Key Structural Features:

-

Terminal Alkyne: The presence of the C≡C-H group provides a site for a rich variety of chemical transformations, including metal-catalyzed cross-coupling reactions (e.g., Sonogashira coupling), click chemistry, and nucleophilic additions.[1][2] The sp-hybridized carbons of the alkyne impart linearity to this portion of the molecule.

-

α-Branched Ester: The ethyl group at the C2 position creates steric hindrance around the ester carbonyl. This can influence the reactivity of the ester, potentially making it more resistant to hydrolysis compared to unbranched analogs.[3]

-

Chiral Center: The C2 carbon is a stereocenter, which could be of interest in the development of stereospecific reactions or chiral pharmaceuticals.

Predicted Physicochemical Properties:

| Property | Predicted Value | Justification |

| Molecular Formula | C₈H₁₂O₂ | Based on structural components. |

| Molecular Weight | 140.18 g/mol | Calculated from the molecular formula. |

| Boiling Point | ~160-170 °C | Extrapolated from similar structures like ethyl 2-methyl-4-pentenoate. |

| Solubility | Soluble in common organic solvents (e.g., diethyl ether, dichloromethane, ethyl acetate). Insoluble in water. | Based on the nonpolar alkyl and alkyne groups and the polar ester functionality. |

Proposed Synthetic Pathway

As this compound is not commercially available, a de novo synthesis is required. A logical and efficient two-step approach is proposed, commencing with the synthesis of the corresponding carboxylic acid, 2-ethylpent-4-ynoic acid, followed by its esterification.

Synthesis of 2-Ethylpent-4-ynoic Acid

The synthesis of the carboxylic acid precursor can be efficiently achieved via the alkylation of diethyl malonate. This method allows for the sequential introduction of the propargyl and ethyl groups.

Protocol:

-

Deprotonation and Propargylation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol. Cool the solution to 0 °C and add diethyl malonate (1.0 eq) dropwise. Allow the mixture to stir for 30 minutes. To the resulting enolate solution, add propargyl bromide (1.0 eq) dropwise, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

-

Second Alkylation: Cool the reaction mixture back to 0 °C and add a second equivalent of sodium ethoxide. After 30 minutes of stirring, add ethyl iodide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and then heat to reflux for 6 hours.

-

Hydrolysis and Decarboxylation: Cool the reaction mixture and add a solution of potassium hydroxide (3.0 eq) in a 1:1 mixture of ethanol and water. Heat the mixture to reflux for 12 hours to ensure complete hydrolysis of the ester groups. After cooling, carefully acidify the mixture with concentrated hydrochloric acid to a pH of ~1. Heat the acidified mixture to reflux for 4-6 hours to effect decarboxylation.

-

Workup and Purification: After cooling, extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude 2-ethylpent-4-ynoic acid can be purified by vacuum distillation.

Fischer Esterification to this compound

The final step is the conversion of the carboxylic acid to its corresponding methyl ester via Fischer-Speier esterification.[3][4][5][6][7]

Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 2-ethylpent-4-ynoic acid (1.0 eq) in a large excess of methanol (which also serves as the solvent).

-

Catalysis and Reflux: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the solution. Equip the flask with a reflux condenser and heat the mixture to reflux for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in diethyl ether and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by fractional distillation under reduced pressure.

Spectroscopic Characterization

The identity and purity of the synthesized this compound can be confirmed through a combination of spectroscopic techniques. The following are the predicted key spectral features.

Infrared (IR) Spectroscopy

The IR spectrum will provide clear evidence for the presence of the key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |

| ~3300 | Strong, Sharp | ≡C-H stretch of the terminal alkyne | [8][9][10][11][12] |

| ~2970-2850 | Medium-Strong | C-H stretches of the alkyl groups | [9][11] |

| ~2120 | Weak-Medium | C≡C stretch of the terminal alkyne | [8][9][10][11][12] |

| ~1735 | Strong | C=O stretch of the saturated ester | [8][9][11] |

| ~1200-1150 | Strong | C-O stretch of the ester | [8][11] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |

| ~3.70 | s | 3H | -OCH₃ | |

| ~2.50 | m | 1H | -CH(CH₃)CH₂- | |

| ~2.30 | dd | 2H | -CH₂C≡CH | |

| ~2.00 | t | 1H | -C≡CH | [1][2][13] |

| ~1.65 | m | 2H | -CH₂CH₃ | |

| ~1.15 | d | 3H | -CH(CH₃)- | |

| ~0.90 | t | 3H | -CH₂CH₃ |

¹³C NMR Spectroscopy:

| Chemical Shift (δ, ppm) | Assignment | Reference |

| ~175 | C=O (ester carbonyl) | [14][15] |

| ~82 | -C≡CH | [2][14][16][17] |

| ~70 | -C≡CH | [2][14][16][17] |

| ~52 | -OCH₃ | [15] |

| ~45 | -CH(CH₃)- | |

| ~30 | -CH₂C≡CH | |

| ~25 | -CH₂CH₃ | |

| ~15 | -CH(CH₃)- | |

| ~12 | -CH₂CH₃ |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns.[18][19][20][21][22]

Predicted Fragmentation:

-

Molecular Ion (M⁺): m/z = 140

-

Loss of methoxy group (-OCH₃): m/z = 109

-

Loss of carbomethoxy group (-COOCH₃): m/z = 81

-

McLafferty Rearrangement: A prominent peak may be observed if a γ-hydrogen is available for rearrangement.

Potential Reactivity and Applications

The bifunctional nature of this compound makes it a potentially versatile building block in organic synthesis.

-

Alkyne Moiety: The terminal alkyne can undergo a variety of transformations, including Sonogashira coupling with aryl or vinyl halides, copper-catalyzed azide-alkyne cycloaddition (click chemistry), and hydration to form a methyl ketone.[1][2]

-

Ester Moiety: The ester can be hydrolyzed back to the carboxylic acid, reduced to the corresponding primary alcohol, or converted to an amide through reaction with an amine.[3]

The orthogonal reactivity of these two functional groups could allow for selective transformations, making this molecule a useful scaffold for the synthesis of more complex structures, including pharmaceutical intermediates and functionalized materials.

Conclusion

While this compound has not been previously described in the scientific literature, this guide provides a robust and scientifically grounded pathway for its synthesis and characterization. The proposed synthetic route leverages well-established and reliable organic reactions. The predicted spectroscopic data offer a clear blueprint for the verification of the target molecule's structure and purity. The unique combination of a terminal alkyne and a sterically hindered ester in this compound makes it an intriguing target for further investigation and a potentially valuable tool for chemists in various fields.

References

-

Study.com. Alkyne Functional Group & Reactions | Overview & Examples. [Link]

-

Organic Chemistry Tutor. Reactions of Alkynes. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

OpenStax. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

University of Colorado Boulder. IR: alkynes. [Link]

-

J&K Scientific LLC. Fischer Esterification. [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. [Link]

-

Lumen Learning. Alkylation of Acetylide Anions | MCC Organic Chemistry. [Link]

- Unknown Source.

-

University of Regensburg. Chemical shifts. [Link]

-

JoVE. Video: Preparation of Alkynes: Alkylation Reaction. [Link]

-

PubChem. Ethyl 2-methyl-4-pentenoate. [Link]

- Unknown Source.

-

Chemistry LibreTexts. 9.8: Alkylation of Acetylide Anions. [Link]

-

PubChem. Ethyl (2E)-4-methyl-2-pentenoate. [Link]

-

Master Organic Chemistry. Acetylides from Alkynes, and The Substitution Reactions of Acetylides. [Link]

-

NIST. ethyl 2-methylpent-4-en-1-oate. [Link]

- Unknown Source.

-

Chemistry LibreTexts. Spectroscopy of the Alkynes. [Link]

-

RSC Publishing. Synthesis of (2S,3S)-2-amino-3-methylpent-4-ynoic acid, a precursor amino acid for the preparation of tritium. [Link]

-

OpenStax. 9.8 Alkylation of Acetylide Anions - Organic Chemistry. [Link]

- Unknown Source. 13C NMR Spectroscopy.

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

PubMed. A 13C solid-state NMR investigation of the alkynyl carbon chemical shift tensors for 2-butyne-1,4-diol. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

JoVE. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

-

Wikipedia. Fischer–Speier esterification. [Link]

- Unknown Source. CONTENTS 1. 13C NMR spectroscopy • Chemical shift.

-

YouTube. Carbon-13 NMR Spectroscopy. [Link]

-

Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

-

RSC Publishing. The stereo-divergent functionalization of alkynes: a comprehensive review. [Link]

-

MDPI. Catalytic Asymmetric α-Functionalization of α-Branched Aldehydes. [Link]

-

INEOS OPEN. 2-CYANO-5-PHENYLPENT-2-EN-4-YNOIC ACID ESTERS AND N-SUBSTITUTED AMIDES. [Link]

-

ResearchGate. Synthesis of enantiopure γ-hydroxy amides from pent-4-ynoic acid and anilines.. [Link]

-

PubMed. Direct Zinc(II)-Catalyzed Enantioconvergent Additions of Terminal Alkynes to α-Keto Esters. [Link]

-

PubChem. 2-Ethylpent-4-enoic acid. [Link]

-

PMC. Direct Zinc(II)-Catalyzed Enantioconvergent Additions of Terminal Alkynes to α-Keto Esters. [Link]

Sources

- 1. brainly.com [brainly.com]

- 2. Alkynes | OpenOChem Learn [learn.openochem.org]

- 3. jk-sci.com [jk-sci.com]

- 4. athabascau.ca [athabascau.ca]

- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 14. bhu.ac.in [bhu.ac.in]

- 15. m.youtube.com [m.youtube.com]

- 16. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 17. che.hw.ac.uk [che.hw.ac.uk]

- 18. whitman.edu [whitman.edu]

- 19. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 22. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

Spectroscopic Analysis of Methyl 2-ethylpent-4-ynoate: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the spectroscopic properties of Methyl 2-ethylpent-4-ynoate. The document details the theoretical basis and practical application of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) for the structural elucidation and characterization of this compound. Each section offers an in-depth analysis of the expected spectral features, supported by established principles of spectroscopic interpretation. This guide is intended for researchers and professionals in the fields of organic synthesis, analytical chemistry, and drug development to aid in the identification and quality assessment of this compound.

Introduction

This compound is a functionalized alkyne ester with potential applications as a building block in organic synthesis. Its unique structure, featuring a terminal alkyne, a chiral center at the α-position, and an ethyl ester moiety, necessitates a thorough spectroscopic characterization to ensure chemical identity and purity. This guide outlines the fundamental spectroscopic techniques employed for this purpose, providing a predictive framework for the analysis of its spectral data.

Molecular Structure and Key Features:

The structural integrity of this compound is paramount for its intended applications. Spectroscopic analysis serves as the cornerstone for verifying its molecular framework. The following diagram illustrates the chemical structure and numbering convention used throughout this guide.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are indispensable for the structural verification of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of distinct proton environments, their chemical shifts (electronic environment), integration (ratio of protons), and multiplicity (neighboring protons).

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Parameters: Utilize a 90° pulse angle, a relaxation delay of 1-2 seconds, and acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.70 | Singlet | 3H | O-CH₃ |

| ~2.60 | Multiplet | 1H | CH (α) |

| ~2.40 | Doublet of Doublets | 2H | CH₂ (β) |

| ~2.00 | Triplet | 1H | Alkyne-CH |

| ~1.60 | Multiplet | 2H | Ethyl-CH₂ |

| ~0.95 | Triplet | 3H | Ethyl-CH₃ |

Causality of Assignments:

-

The O-CH₃ protons are expected to be the most deshielded of the methyl groups due to the electronegativity of the adjacent oxygen atom, resulting in a singlet around 3.70 ppm.

-

The α-proton (CH) is adjacent to the carbonyl group and the ethyl substituent, leading to a complex multiplet.

-

The β-protons (CH₂) are diastereotopic due to the adjacent chiral center and will likely appear as a complex multiplet, further coupled to the alkyne proton.

-

The terminal alkyne proton is anticipated to resonate around 2.00 ppm, with a characteristic small coupling to the adjacent methylene protons.

-

The ethyl group protons will exhibit a typical ethyl pattern: a quartet for the methylene group and a triplet for the methyl group, though these may be further split due to the chiral center.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on a 100 MHz (or higher) spectrometer.

-

Parameters: Employ a standard pulse sequence with a sufficient number of scans for adequate signal intensity.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~173 | C =O (Ester) |

| ~82 | C ≡CH (Alkyne) |

| ~70 | C≡C H (Alkyne) |

| ~52 | O-C H₃ |

| ~45 | C H (α) |

| ~28 | C H₂ (β) |

| ~25 | Ethyl-C H₂ |

| ~12 | Ethyl-C H₃ |

Justification of Chemical Shifts:

-

The carbonyl carbon of the ester is the most deshielded, appearing at the lowest field (~173 ppm).

-

The sp-hybridized carbons of the alkyne are found in the characteristic region of ~70-85 ppm.

-

The OCH₃ carbon resonates around 52 ppm.

-

The remaining sp³-hybridized carbons of the ethyl and pentynoate backbone appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol:

-

Sample Preparation: A thin film of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Data Acquisition: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

Analysis: The spectrum is analyzed for characteristic absorption bands.

Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~3300 | Strong, Sharp | ≡C-H stretch (Alkyne) |

| ~2970-2850 | Medium-Strong | C-H stretch (Alkylic) |

| ~2120 | Medium, Sharp | C≡C stretch (Alkyne) |

| ~1740 | Strong | C=O stretch (Ester) |

| ~1200-1100 | Strong | C-O stretch (Ester) |

Interpretation of the IR Spectrum:

-

The presence of a strong, sharp peak around 3300 cm⁻¹ is a definitive indicator of the terminal alkyne C-H bond.

-

A medium, sharp absorption near 2120 cm⁻¹ confirms the carbon-carbon triple bond.

-

A very strong absorption at approximately 1740 cm⁻¹ is characteristic of the ester carbonyl group.

-

The C-H stretches of the aliphatic portions of the molecule will appear in the 2850-2970 cm⁻¹ region.

-

The strong C-O stretch of the ester linkage will be prominent in the fingerprint region.

Caption: Workflow for spectroscopic characterization.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol:

-

Ionization: Electron ionization (EI) is a common method for this type of molecule.

-

Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is recorded to generate a mass spectrum.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of this compound (C₈H₁₂O₂), which is 140.08 g/mol .

-

Key Fragmentation Patterns:

-

Loss of the methoxy group (-OCH₃) to give a fragment at m/z 109.

-

Loss of the ethyl group (-CH₂CH₃) to give a fragment at m/z 111.

-

McLafferty rearrangement, if sterically feasible, could lead to characteristic neutral losses.

-

Cleavage at the α-carbon.

-

Conclusion

The comprehensive spectroscopic analysis of this compound through ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a robust and self-validating system for its structural confirmation and purity assessment. The predicted data in this guide, based on established chemical principles, serves as a reliable reference for researchers. Any significant deviation from these expected spectral features would warrant further investigation into the integrity of the sample. The synergistic use of these techniques ensures a high degree of confidence in the chemical identity of this important synthetic intermediate.

References

Due to the lack of publicly available experimental spectroscopic data for this compound at the time of this writing, this guide is based on established principles of spectroscopic interpretation. Authoritative sources for these principles are listed below.

-

Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

"Methyl 2-ethylpent-4-ynoate IUPAC name"

An In-depth Technical Guide to the IUPAC Nomenclature of Methyl 2-ethylpent-4-ynoate

For Researchers, Scientists, and Drug Development Professionals

The precise and unambiguous naming of chemical compounds is fundamental to scientific communication, particularly in the fields of chemical research and drug development. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for this purpose. This technical guide provides a comprehensive analysis of the IUPAC name "this compound," deconstructing its components and systematically applying the established nomenclature rules to verify its correctness. This document serves as a detailed reference for understanding the principles of naming complex organic molecules containing multiple functional groups, specifically esters and alkynes. Furthermore, a representative synthetic protocol for a related alkyne ester is provided to offer practical context.

PART 1: Systematic Deconstruction and Verification of the IUPAC Name: this compound

Introduction to IUPAC Nomenclature for Polyfunctional Compounds

The IUPAC system of nomenclature is a logical and systematic method for naming organic compounds. When a molecule contains more than one functional group, a set of priority rules is applied to determine the principal functional group, which dictates the suffix of the name.[1][2][3][4] All other functional groups are treated as substituents and are indicated by prefixes.[2][3] The parent chain is typically the longest continuous carbon chain that contains the principal functional group.

Analysis of the Compound Name: "this compound"

The name "this compound" can be broken down into several components, each providing specific information about the molecule's structure:

-

Methyl : This initial part of the name indicates the alkyl group attached to the oxygen atom of the ester, derived from the alcohol portion (in this case, methanol).[5][6][7][8]

-

2-ethyl : This signifies an ethyl (-CH₂CH₃) substituent located at the second carbon atom of the parent chain.

-

pent : This root indicates that the parent chain of the carboxylic acid portion of the ester contains five carbon atoms.

-

4-yn : This infix specifies the presence of a carbon-carbon triple bond (an alkyne) starting at the fourth carbon atom of the parent chain.[9][10][11][12]

-

-oate : This suffix identifies the principal functional group as an ester.[5][6][7][8]

Step-by-Step Application of IUPAC Rules

To verify the correctness of the name, we will systematically apply the IUPAC nomenclature rules.

Step 1: Identification of the Principal Functional Group

The compound contains two functional groups: an ester (-COO-) and an alkyne (-C≡C-). According to IUPAC priority rules, the ester group has higher precedence than the alkyne.[1][3][4][13] Therefore, the compound is named as an ester, and the suffix "-oate" is appropriate.

Step 2: Naming the Alcohol and Carboxylic Acid Portions

Esters are named with two words. The first word is the name of the alkyl group from the alcohol, and the second word is the name of the carboxylate group from the carboxylic acid, with the "-oic acid" ending replaced by "-oate".[5][6][7][8]

-

Alcohol Portion : The name "Methyl" indicates that the alcohol used in the conceptual formation of the ester is methanol (CH₃OH).

-

Carboxylic Acid Portion : The remainder of the name, "2-ethylpent-4-ynoate," describes the structure of the carboxylic acid derivative.

Step 3: Selection and Numbering of the Parent Acyl Chain

The parent chain is the longest continuous carbon chain that includes the carbonyl carbon of the ester.[2] Numbering of this chain begins at the carbonyl carbon as C1.

In this case, the root "pent" indicates a five-carbon chain. The structure of the acyl portion is therefore based on pentanoic acid.

Step 4: Locating Unsaturation and Substituents

-

Alkyne Group : The infix "4-yn" indicates a triple bond between C4 and C5 of the parent chain.

-

Ethyl Group : The prefix "2-ethyl" places an ethyl group on C2 of the parent chain.

Step 5: Assembling the Final Structure and Verifying the Name

Based on the analysis above, the structure can be drawn as follows:

-

Start with a five-carbon chain, with the carbonyl group of the ester at C1.

-

Add a methyl group to the oxygen of the ester.

-

Place a triple bond between C4 and C5.

-

Attach an ethyl group to C2.

The resulting structure is:

The longest carbon chain containing the principal functional group (the ester) is indeed five carbons long. The numbering starts from the carbonyl carbon, making the ethyl group at position 2 and the alkyne at position 4. Therefore, the IUPAC name This compound is correct.

Visualization of the Nomenclature Workflow

The logical process for determining the IUPAC name can be visualized as a flowchart.

Caption: Workflow for the systematic IUPAC naming of this compound.

PART 2: Experimental Protocol: Synthesis of a Related Alkyne Ester

While the direct synthesis of this compound is specific, the esterification of a terminal alkyne-containing carboxylic acid is a common and illustrative procedure. Below is a general protocol for the synthesis of Methyl pent-4-ynoate, a structurally related compound.[14][15]

Synthesis of Methyl pent-4-ynoate via Fischer Esterification

Objective: To synthesize Methyl pent-4-ynoate from pent-4-ynoic acid and methanol using an acid catalyst.

Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles |

| Pent-4-ynoic acid | 98.10 | 5.0 g | 0.051 |

| Methanol (anhydrous) | 32.04 | 50 mL | (excess) |

| Sulfuric acid (conc.) | 98.08 | 0.5 mL | (catalyst) |

| Diethyl ether | 74.12 | 100 mL | - |

| Saturated NaHCO₃ solution | - | 50 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous MgSO₄ | 120.37 | - | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pent-4-ynoic acid (5.0 g, 0.051 mol) and methanol (50 mL).

-

Stir the mixture until the acid is fully dissolved.

-

Carefully add concentrated sulfuric acid (0.5 mL) dropwise to the solution.

-

Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether (50 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (25 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation to obtain pure Methyl pent-4-ynoate.

Expected Outcome: A colorless liquid with a characteristic odor.[15][16]

Visualization of the Synthetic Workflow

Sources

- 1. youtube.com [youtube.com]

- 2. 2.4 IUPAC Naming of Organic Compounds with Functional Groups – Organic Chemistry I [kpu.pressbooks.pub]

- 3. Functional Groups in Organic Chemistry: Types & Examples [vedantu.com]

- 4. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 5. 25.5 Esters – Structure, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 6. oit.edu [oit.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Naming Esters - Chemistry Steps [chemistrysteps.com]

- 9. Naming Alkynes by IUPAC Nomenclature Rules with Practice Problems [chemistrysteps.com]

- 10. Key Notes on Nomenclature of Alkynes [unacademy.com]

- 11. Video: Nomenclature of Alkynes [jove.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Buy Methyl pent-4-ynoate | 21565-82-2 [smolecule.com]

- 15. China methyl pent-4-ynoateï¼CAS# 21565-82-2) Manufacturer and Supplier | Xinchem [xinchem.com]

- 16. Methyl pent-4-ynoate | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to the Physical Properties of Methyl 2-ethylpent-4-ynoate: A Case of Mistaken Identity and a Review of Analogous Compounds

Introduction: Navigating the Data Landscape for Methyl 2-ethylpent-4-ynoate

In the realm of chemical research and drug development, a precise understanding of a molecule's physical properties is fundamental to its synthesis, purification, formulation, and ultimately, its application. This guide was intended to provide a comprehensive overview of the physical properties of this compound. However, an exhaustive search of publicly available chemical databases and scientific literature has revealed a significant and critical finding: there is a notable absence of experimental data for this specific compound.

Furthermore, the nomenclature of this compound bears a strong resemblance to a different, well-characterized compound, Ethyl 2-methyl-4-pentenoate . This similarity in naming can lead to confusion, and it is imperative to distinguish between these two structurally distinct molecules. This guide will, therefore, serve a dual purpose: firstly, to transparently address the lack of available data for this compound, and secondly, to provide a detailed technical overview of the known physical properties of its structural analogue, Ethyl 2-methyl-4-pentenoate, to highlight the types of data essential for chemical characterization.

Structural Elucidation: A Tale of Two Molecules

The primary point of divergence between the requested compound and the compound for which data is available lies in the nature of the carbon-carbon bond at the 4-position and the ester group. This compound possesses a triple bond (an alkyne) and a methyl ester. In contrast, Ethyl 2-methyl-4-pentenoate contains a double bond (an alkene) and an ethyl ester. These differences are not trivial; they significantly influence the molecule's geometry, reactivity, and physical properties.

To visually represent these structural differences, the following diagram is provided:

Caption: Structural comparison of this compound and Ethyl 2-methyl-4-pentenoate.

Physical Properties of a Structurally Related Compound: Ethyl 2-methyl-4-pentenoate

While data for this compound is not available, a substantial body of information exists for Ethyl 2-methyl-4-pentenoate. The physical properties of this compound are summarized in the table below. This information is provided for illustrative purposes to demonstrate the type of data that would be necessary for the full characterization of the requested compound.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₄O₂ | [1][2] |

| Molecular Weight | 142.20 g/mol | [1] |

| CAS Number | 53399-81-8 | [1][2] |

| Appearance | Liquid | |

| Boiling Point | 153-155 °C at 760 mmHg | |

| Density | 0.873 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.417 | |

| Flash Point | 41 °C (105.8 °F) - closed cup | |

| Solubility | Insoluble in water; soluble in alcohol and fixed oils. | [1] |

Methodologies for the Characterization of Novel Alkyne Esters

For researchers who may synthesize this compound, a standard suite of analytical techniques would be required to confirm its structure and determine its physical properties. The characterization of novel alkyne derivatives typically involves a combination of spectroscopic and physical measurement techniques.[3]

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR would be used to identify the number and types of protons in the molecule, including the characteristic signals for the terminal alkyne proton, the protons on the ethyl and methyl groups, and the methylene and methine protons.

-

¹³C NMR is essential for confirming the carbon skeleton, with distinct chemical shifts expected for the sp-hybridized carbons of the alkyne, the carbonyl carbon of the ester, and the various sp³-hybridized carbons.[3]

-

-

Infrared (IR) Spectroscopy : IR spectroscopy is a powerful tool for identifying functional groups. Key absorbances to look for in this compound would include:

-

A sharp, weak absorption around 3300 cm⁻¹ corresponding to the C-H stretch of the terminal alkyne.

-

A weak to medium absorption around 2100-2260 cm⁻¹ for the C≡C triple bond stretch.

-

A strong absorption around 1735-1750 cm⁻¹ for the C=O stretch of the ester.

-

-

Mass Spectrometry (MS) : Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation patterns, which can provide further structural information.

Physical Property Determination

The experimental determination of the physical properties outlined in the table for Ethyl 2-methyl-4-pentenoate would follow standard laboratory procedures:

-

Boiling Point : Determined by distillation at atmospheric or reduced pressure.

-

Density : Measured using a pycnometer or a digital density meter.

-

Refractive Index : Measured using a refractometer, typically at the sodium D-line (589 nm) and a controlled temperature (e.g., 20°C).

The following workflow illustrates a general approach to the synthesis and characterization of a novel compound like this compound.

Caption: General workflow for the synthesis and characterization of a novel chemical compound.

Conclusion

References

-

PubChem. Ethyl 2-methyl-4-pentenoate. [Link]

-

NIST Chemistry WebBook. ethyl 2-methylpent-4-en-1-oate. [Link]

-

PrepChem.com. Synthesis of ethyl-2-methyl-4-pentenoate. [Link]

-

PubChem. Methyl 4-methyl-2-pentenoate. [Link]

-

PubChem. 4-Pentynoic acid. [Link]

-

Cheméo. Chemical Properties of 4-Pentynoic acid (CAS 6089-09-4). [Link]

-

AxisPharm. Pentynoic acid STP ester. [Link]

-

Juniper Publishers. Synthesis and Characterization of Alkyne Derivatives as Antifungal Agents. [Link]

-

ACS Publications. Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. [Link]

-

RSC Publishing. The stereo-divergent functionalization of alkynes: a comprehensive review. [Link]

-

ACS Publications. Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. [Link]

-

Organic Chemistry Portal. Substituted alkyne synthesis by C-C coupling. [Link]

Sources

An In-depth Technical Guide to the Safety and Handling of Methyl 2-ethylpent-4-ynoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-ethylpent-4-ynoate, a functionalized terminal alkyne, represents a valuable building block in modern organic synthesis and drug discovery. Its unique structural motif, combining a reactive terminal alkyne with a methyl ester, offers a versatile platform for molecular elaboration through various chemical transformations, including click chemistry, C-C bond formation, and metal-catalyzed couplings. However, the inherent reactivity of the terminal alkyne moiety necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safety and handling considerations for this compound, drawing upon data from structurally analogous compounds and the well-established chemistry of terminal alkynes. It is designed to empower researchers to work with this compound in a safe and efficient manner, ensuring both personal safety and the integrity of their experimental work.

Physicochemical and Toxicological Profile

| Property | Inferred Value/Information | Citation |

| Molecular Formula | C₈H₁₂O₂ | |

| Molecular Weight | 140.18 g/mol | |

| Appearance | Likely a colorless to pale yellow liquid | [1] |

| Boiling Point | Estimated to be in the range of 150-170 °C | [2] |

| Flash Point | Expected to be a flammable liquid | [1][2] |

| Solubility | Likely soluble in organic solvents, with low solubility in water | [3] |

| Toxicity | Potential for skin and eye irritation. Harmful if swallowed or inhaled. | [1] |

Disclaimer: The data presented in this table is estimated based on analogous compounds and should be used as a guideline for initial risk assessment. Experimental verification is recommended.

Hazard Identification and Risk Assessment

The primary hazards associated with this compound stem from its flammability and the reactivity of the terminal alkyne functional group.

Flammability

As a low molecular weight organic ester, this compound is expected to be a flammable liquid.[1][2] Vapors may form explosive mixtures with air, and ignition sources such as sparks, open flames, and hot surfaces must be strictly avoided.

Reactivity of the Terminal Alkyne

The terminal alkyne is the most significant contributor to the chemical reactivity and potential hazards of this compound.

-

Acidity and Acetylide Formation: The proton on the sp-hybridized carbon of a terminal alkyne is significantly more acidic (pKa ≈ 25) than protons on sp² or sp³ hybridized carbons.[4][5] This acidity allows for deprotonation by strong bases (e.g., sodium amide, Grignard reagents) to form a highly nucleophilic acetylide anion.[4][5] While this reactivity is synthetically useful, it also presents a significant hazard. Contact with certain metals, particularly copper, silver, and mercury, can lead to the formation of highly unstable and explosive metal acetylides.[6]

-

Exothermic Reactions: The reactions of terminal alkynes, particularly with strong bases or oxidizing agents, can be highly exothermic.

Health Hazards

Based on data for similar compounds, this compound may cause:

-

Skin and Eye Irritation: Direct contact can lead to irritation.[1]

-

Respiratory Irritation: Inhalation of vapors may irritate the respiratory tract.

-

Harmful if Swallowed: Ingestion may lead to adverse health effects.[1]

Safe Handling and Storage Protocols

A proactive approach to safety is paramount when working with this compound. The following protocols are designed to minimize risk.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense.

Caption: Mandatory and recommended PPE for handling this compound.

Engineering Controls

-

Fume Hood: All manipulations of this compound should be conducted in a well-ventilated chemical fume hood.

-

Inert Atmosphere: For reactions involving strong bases or organometallic reagents, the use of an inert atmosphere (e.g., nitrogen or argon) is essential to prevent side reactions and potential hazards.

Storage

-

Container: Store in a tightly sealed, properly labeled container.

-

Location: Store in a cool, dry, well-ventilated area designated for flammable liquids, away from heat and ignition sources.

-

Incompatible Materials: Segregate from strong bases, oxidizing agents, and metals known to form explosive acetylides (e.g., copper, silver, mercury, and their salts).

Experimental Protocols: A Representative Synthesis

Alkylation of a Terminal Alkyne to Form an Internal Alkyne

Caption: General workflow for the alkylation of a terminal alkyne.

Step-by-Step Methodology:

-

Preparation: Under an inert atmosphere (nitrogen or argon), dissolve the terminal alkyne in a suitable anhydrous solvent (e.g., THF or diethyl ether) in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Slowly add a solution of a strong base (e.g., sodium amide in liquid ammonia or n-butyllithium in hexanes) via the dropping funnel. Stir the mixture at this temperature for 1 hour to ensure complete formation of the acetylide anion.

-

Alkylation: Add the primary alkyl halide (e.g., ethyl iodide) dropwise to the cooled solution. Allow the reaction mixture to slowly warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.

-

Quenching and Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired internal alkyne.

Emergency Procedures

Prompt and correct action is crucial in the event of an emergency.

| Emergency Situation | Procedure |

| Spill | 1. Evacuate the immediate area and alert others. 2. If the spill is large or involves a fire, activate the fire alarm and evacuate the building. 3. For small spills, wear appropriate PPE and contain the spill with an inert absorbent material (e.g., vermiculite, sand). 4. Collect the absorbed material into a sealed container for hazardous waste disposal. 5. Ventilate the area and decontaminate the spill surface. |

| Fire | 1. If the fire is small and you are trained to do so, use a dry chemical or carbon dioxide fire extinguisher. 2. Do not use water, as it may spread the flammable liquid. 3. If the fire is large or cannot be controlled, activate the fire alarm and evacuate. |

| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes. 2. Remove contaminated clothing. 3. Seek medical attention if irritation persists. |

| Eye Contact | 1. Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. 2. Seek immediate medical attention. |

| Inhalation | 1. Move the affected person to fresh air. 2. If breathing is difficult, administer oxygen. 3. Seek medical attention. |

| Ingestion | 1. Do not induce vomiting. 2. Rinse the mouth with water. 3. Seek immediate medical attention. |

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

Sources

- 1. Terminal alkyne synthesis by C-C coupling [organic-chemistry.org]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. youtube.com [youtube.com]

- 8. Waste Disposal | UBC Chemical and Biological Engineering [chbe.ubc.ca]

A Technical Guide to the Synthesis and Characterization of Methyl 2-ethylpent-4-ynoate

Abstract: This document provides a comprehensive technical overview of Methyl 2-ethylpent-4-ynoate, a terminal alkyne-bearing ester. In the absence of a formal discovery record in the surveyed literature, this guide presents a logical and scientifically grounded approach to its de novo synthesis, characterization, and potential utility. The content is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of this molecule, underpinned by established principles of organic chemistry. We will explore a plausible retrosynthetic analysis, detail a step-by-step synthetic protocol, predict its spectroscopic properties, and discuss its potential applications in modern chemical synthesis.

Introduction: The Significance of Terminal Alkynes and Chiral Esters

While this compound does not have a prominent history in chemical literature, its constituent functional groups—a terminal alkyne and an α-chiral ester—are of immense importance in contemporary organic synthesis and medicinal chemistry.

-

Terminal Alkynes: The terminal alkyne moiety is a versatile functional group, serving as a cornerstone for carbon-carbon bond formation.[1] Its utility is exemplified in reactions such as Sonogashira coupling, click chemistry, and as a precursor to various other functional groups.[2] The acidic nature of the terminal proton allows for its facile conversion into a potent nucleophile (an acetylide), enabling chain elongation and the construction of complex molecular architectures.[3][4]

-

α-Alkylated Esters: The introduction of an alkyl group at the α-position of an ester creates a stereocenter, a feature of profound importance in drug design and development. The specific stereochemistry of a molecule can dictate its biological activity, and thus, methods for the controlled synthesis of such chiral centers are highly sought after.

This guide, therefore, addresses the synthesis of this compound not as a historical artifact, but as a representative molecule that embodies key challenges and opportunities in modern organic synthesis.

Retrosynthetic Analysis and Synthetic Strategy

A logical approach to the synthesis of this compound begins with a retrosynthetic analysis to deconstruct the molecule into readily available starting materials.

Caption: Retrosynthetic analysis of this compound.

The primary disconnection is at the Cα-ethyl bond, suggesting an α-alkylation of a precursor ester. This leads back to Methyl pent-4-ynoate. The ester itself can be formed via Fischer esterification from pent-4-ynoic acid and methanol.[5][6] Pent-4-ynoic acid can, in turn, be synthesized from the alkylation of diethyl malonate with propargyl bromide, followed by hydrolysis and decarboxylation.

This multi-step synthesis is illustrated in the workflow diagram below:

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

The following protocols are based on established procedures for analogous transformations and should be adapted and optimized for the specific synthesis of this compound.

Synthesis of Methyl pent-4-ynoate

This precursor can be synthesized from pent-4-ynoic acid. A common method for the synthesis of pent-4-ynoic acid involves the malonic ester synthesis, followed by Fischer esterification. An alternative is the direct esterification of commercially available 4-pentynoic acid.[7]

Protocol: Fischer Esterification of 4-Pentynoic Acid [5][7]

-

To a solution of 4-pentynoic acid (1.0 eq) in methanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).

-

Heat the mixture to reflux and monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl pent-4-ynoate.

-

Purify the product by vacuum distillation.

Synthesis of this compound via α-Ethylation

The key step in this synthesis is the formation of the C-C bond at the α-position of the ester. This is typically achieved by generating an enolate with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA), followed by quenching with an electrophile.[8][9]

Protocol: α-Ethylation of Methyl pent-4-ynoate [8][9][10]

-

Prepare a solution of LDA (1.1 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add a solution of Methyl pent-4-ynoate (1.0 eq) in anhydrous THF to the LDA solution at -78 °C. Stir for 30-60 minutes to ensure complete enolate formation.

-

Add ethyl iodide (1.2 eq) to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Predicted Physicochemical and Spectroscopic Data

Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₈H₁₂O₂ |

| Molecular Weight | 140.18 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Estimated 160-180 °C (at atm. pressure) |

| Solubility | Soluble in common organic solvents |

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on typical values for the functional groups present.

¹H NMR (Proton NMR): [1][2][3]

-

δ ~ 3.7 ppm (s, 3H): -OCH₃ (methyl ester)

-

δ ~ 2.4-2.7 ppm (m, 1H): -CH(Et)CO₂Me (methine proton)

-

δ ~ 2.2-2.5 ppm (m, 2H): -CH₂-C≡CH (propargylic protons)

-

δ ~ 2.0 ppm (t, 1H): -C≡C-H (terminal alkyne proton)

-

δ ~ 1.5-1.8 ppm (m, 2H): -CH₂CH₃ (methylene of ethyl group)

-

δ ~ 0.9 ppm (t, 3H): -CH₂CH₃ (methyl of ethyl group)

¹³C NMR (Carbon NMR): [11][12][13]

-

δ ~ 173-175 ppm: C=O (ester carbonyl)

-

δ ~ 80-85 ppm: -C≡CH (quaternary alkyne carbon)

-

δ ~ 68-72 ppm: -C≡CH (terminal alkyne carbon)

-

δ ~ 51-53 ppm: -OCH₃ (methyl ester)

-

δ ~ 45-50 ppm: -CH(Et)- (methine carbon)

-

δ ~ 25-30 ppm: -CH₂CH₃ (methylene of ethyl group)

-

δ ~ 20-25 ppm: -CH₂-C≡CH (propargylic carbon)

-

δ ~ 11-14 ppm: -CH₂CH₃ (methyl of ethyl group)

IR (Infrared) Spectroscopy: [14][15]

-

~3300 cm⁻¹ (strong, sharp): ≡C-H stretch (terminal alkyne)

-

~2950-2850 cm⁻¹ (medium): C-H stretch (aliphatic)

-

~2120 cm⁻¹ (weak to medium): C≡C stretch

-

~1735 cm⁻¹ (strong): C=O stretch (ester)

-

~1200-1100 cm⁻¹ (strong): C-O stretch (ester)

Potential Applications in Research and Development

This compound, as a functionalized building block, holds potential in several areas of chemical science:

-

Drug Discovery: The terminal alkyne can be used for "click" chemistry to attach the molecule to larger scaffolds or biomolecules. The chiral center at the α-position is a key feature for exploring structure-activity relationships in medicinal chemistry.

-

Natural Product Synthesis: This molecule could serve as an intermediate in the total synthesis of more complex natural products that contain alkyne and chiral ester functionalities.

-

Materials Science: Terminal alkynes are used in the synthesis of polymers and other advanced materials. The specific substitution pattern of this molecule could impart unique properties to such materials.

Conclusion

This technical guide has outlined a robust and plausible synthetic pathway to this compound, a molecule of potential interest in modern organic synthesis. By leveraging well-established reactions such as Fischer esterification and α-alkylation of esters, this compound can be accessed in a controlled manner. The predicted spectroscopic data provides a benchmark for its characterization. While its specific "discovery" is not documented, its value lies in its potential as a versatile building block for the creation of more complex and potentially bioactive molecules. This guide serves as a foundational resource for researchers looking to synthesize and explore the chemistry of this and related compounds.

References

- Brainly. (2024, February 13). What is the expected chemical shift for the proton of a terminal alkyne (sp C-H) in a ¹H NMR spectrum?

- Smolecule. (n.d.). Methyl pent-4-ynoate.

- OpenOChem Learn. (n.d.). Alkynes.

- Xinchem. (n.d.). Methyl pent-4-ynoate (CAS# 21565-82-2).

- Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes.